N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14787089
Molecular Formula: C20H18N2O5
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O5 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C20H18N2O5/c1-25-9-8-22-11-16(14-4-2-3-5-15(14)20(22)24)19(23)21-13-6-7-17-18(10-13)27-12-26-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
| Standard InChI Key | USABUPYQHAYIQL-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. It features a unique structure combining elements from isoquinoline and benzodioxole moieties, which may contribute to its biological activity. This compound is synthesized through various chemical reactions, including the Castagnoli-Cushman reaction, and is of interest in medicinal chemistry due to its potential interactions with biological targets.
Molecular Formula and Weight
Structural Features
The compound includes a benzodioxole group attached to an isoquinoline framework, which is modified with a methoxyethyl side chain and a carboxamide group. This structural combination suggests potential interactions with various biological targets, making it relevant in medicinal chemistry.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves several steps, often requiring precise control over reaction conditions such as temperature and solvent choice to optimize yields. Key steps may include:
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Castagnoli-Cushman Reaction: A method used for constructing isoquinoline frameworks.
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Protective Group Removal: Techniques like using trifluoroacetic acid in dichloromethane under mild conditions to remove protective groups.
Potential Biological Activities
Isoquinoline derivatives are known for their diverse pharmacological properties, including potential applications in cancer and other diseases. The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors involved in disease pathways.
Research Findings and Future Directions
While specific mechanisms of action for N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide remain to be fully elucidated, preliminary investigations suggest potential biological activities. Further studies are essential to clarify these interactions and their implications for therapeutic applications.
Comparison with Related Compounds
Other compounds in the isoquinoline class, such as N-(1,3-benzodioxol-5-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide, also exhibit complex structures and potential biological activities. These compounds often feature unique structural elements that contribute to their pharmacological properties.
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